1,5-Bis(2,5-dimethoxyphenyl)pentane-1,5-dione

Übersicht

Beschreibung

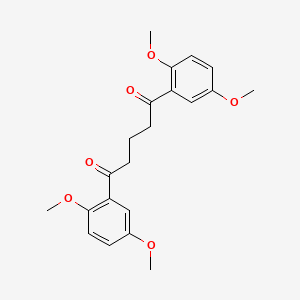

1,5-Bis(2,5-dimethoxyphenyl)pentane-1,5-dione is a complex organic compound characterized by its molecular formula C21H24O6. This compound features two phenyl rings substituted with methoxy groups at the 2 and 5 positions, connected by a pentane-1,5-dione backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Bis(2,5-dimethoxyphenyl)pentane-1,5-dione typically involves the following steps:

Benzene Derivatives Preparation: The starting materials are benzene derivatives with methoxy groups at the 2 and 5 positions.

Ketone Formation: The benzene derivatives undergo a series of reactions to form the pentane-1,5-dione backbone.

Coupling Reaction: The final step involves coupling the two benzene derivatives with the pentane-1,5-dione backbone to form the target compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield consistency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions: 1,5-Bis(2,5-dimethoxyphenyl)pentane-1,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Reduced forms of the compound with altered chemical properties.

Substitution Products: Derivatives with different functional groups attached to the core structure.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of 1,5-bis(2,5-dimethoxyphenyl)pentane-1,5-dione. It has been shown to exhibit anti-inflammatory and antioxidant effects , which are crucial in combating oxidative stress-related conditions. The compound's methoxy groups and aromatic structure contribute to its ability to scavenge free radicals effectively . This property makes it a candidate for developing therapeutic agents aimed at conditions such as neurodegenerative diseases where oxidative stress plays a significant role.

Synthesis of Complex Organic Molecules

The compound has also been utilized in the synthesis of complex organic molecules . A notable application involves its role in the synthesis of substituted 1,3,5-triaryl-1,5-diketones through a one-pot synthetic method that combines Claisen-Schmidt condensation and Michael addition reactions . This method is advantageous as it simplifies the synthetic process while maintaining high yields and purity of the desired products.

Pharmaceutical Applications

In the pharmaceutical domain, this compound is being explored for its potential as an active pharmaceutical ingredient (API). Its structural analogs have shown promise in modulating biological pathways associated with various medical conditions. For example, compounds derived from this diketone scaffold have been investigated for their activity against androgen receptors, suggesting potential applications in treating hormone-related disorders .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound found that it could significantly reduce neuronal damage in models of sepsis-mediated brain injury. The mechanism involved repression of MAPK and NF-kB pathways, highlighting its potential as a therapeutic agent for neuroinflammatory conditions .

Case Study 2: Antitumor Activity

Another research effort focused on the antitumor properties of related compounds showed that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines. This suggests that further exploration into its structure-activity relationship could lead to the development of novel anticancer therapies .

Data Summary Table

Wirkmechanismus

The mechanism by which 1,5-Bis(2,5-dimethoxyphenyl)pentane-1,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1,5-Bis(2,5-dimethoxyphenyl)pentane-1,5-dione can be compared with other similar compounds, such as:

1,10-Bis(2,5-dimethoxyphenyl)-1,10-decanedione: A longer chain analog with similar functional groups.

1,5-Bis(2,6-dimethoxyphenyl)-1,4-pentadien-3-one: A structural isomer with different positions of methoxy groups.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

1,5-Bis(2,5-dimethoxyphenyl)pentane-1,5-dione, a compound derived from various natural sources, has garnered attention in recent years due to its biological activity. This article delves into the compound's biological properties, including its anti-inflammatory and antioxidant effects, and presents data from relevant studies and case analyses.

Chemical Structure and Properties

The chemical structure of this compound features two methoxy-substituted phenyl rings attached to a pentane-1,5-dione backbone. This structure is significant as it influences the compound's biological activities.

Chemical Formula

- Molecular Formula : CHO

- Molecular Weight : 314.38 g/mol

Anti-Inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. A study highlighted its ability to modulate inflammatory cytokines such as TNF-α, IL-1β, and IL-6 while increasing the anti-inflammatory cytokine IL-10. These findings suggest that the compound can potentially alleviate inflammation in various pathological conditions .

Antioxidant Properties

The compound has been reported to possess significant antioxidant activity. Its methoxy groups contribute to this effect by scavenging free radicals and reducing oxidative stress. This is particularly relevant in the context of diseases characterized by oxidative damage .

Study 1: Myristica Fragrans Water Extract

A study investigating the effects of Myristica fragrans water extract found that it contains this compound. The extract significantly reduced pro-inflammatory cytokines while enhancing IL-10 levels in vitro. This suggests a potential therapeutic application in inflammatory diseases .

Study 2: Antioxidant Activity Assessment

In another research effort focused on assessing the antioxidant properties of various compounds including this compound, results indicated that this compound effectively inhibited lipid peroxidation and protected cellular components from oxidative damage .

Summary of Research Findings

Eigenschaften

IUPAC Name |

1,5-bis(2,5-dimethoxyphenyl)pentane-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-24-14-8-10-20(26-3)16(12-14)18(22)6-5-7-19(23)17-13-15(25-2)9-11-21(17)27-4/h8-13H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZTVDWJXIYBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CCCC(=O)C2=C(C=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369599 | |

| Record name | 1,5-bis(2,5-dimethoxyphenyl)pentane-1,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10365-22-7 | |

| Record name | 1,5-bis(2,5-dimethoxyphenyl)pentane-1,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.